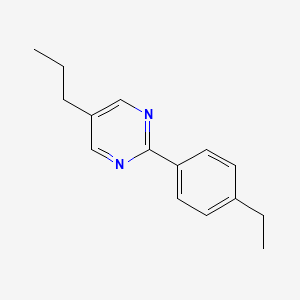

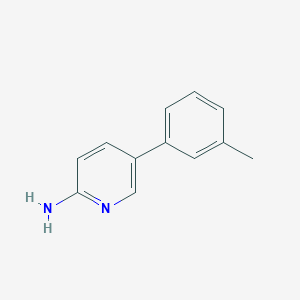

2-(4-Ethylphenyl)-5-propylpyrimidine

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., an alkaloid, a steroid, etc.) and its natural sources or synthetic methods of production.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This includes the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It also involves looking at its chemical properties, like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Applications De Recherche Scientifique

Antiviral Applications

One significant application of related pyrimidine derivatives is in the development of antiviral agents. Studies have shown that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. For example, derivatives with specific substitutions have shown potent antiretroviral activity comparable to reference drugs, highlighting their potential in treating diseases caused by retroviruses (Hocková et al., 2003).

Synthetic and Structural Applications

Novel synthetic pathways have been explored to create unique pyrimidine derivatives under specific conditions, such as microwave irradiation and solvent-free conditions, leading to the formation of novel pyrimido[1,2-a]pyrimidines. These methods provide efficient routes to synthesize complex structures with potential pharmaceutical applications (Eynde et al., 2001).

Biological Activities

Related pyrimidine compounds have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties. For instance, chalcones, pyrazolines, and aminopyrimidines have been studied for their antibacterial activity against different strains, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Solankee et al., 2009). Moreover, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxic activity against various cancer cell lines has been explored, further emphasizing the potential of pyrimidine derivatives in cancer research (Stolarczyk et al., 2018).

Polyimide Applications

In the field of materials science, derivatives of pyrimidine, such as 2-(4-aminophenyl)-5-aminopyrimidine, have been used to synthesize novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials are of interest for their potential applications in high-performance plastics and coatings (Xia et al., 2006).

Safety And Hazards

Researchers look at the compound’s toxicity, flammability, and environmental impact. They also study how to handle and store the compound safely.

Orientations Futures

This involves proposing further research that could be done on the compound. This could include studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.

I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that the availability of information can vary depending on how much research has been done on the particular compound.

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-5-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-5-13-10-16-15(17-11-13)14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEYOSFUJVDPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561376 | |

| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-5-propylpyrimidine | |

CAS RN |

98495-11-5 | |

| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)

![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)

![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)